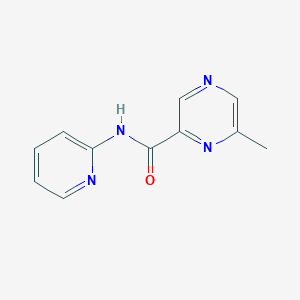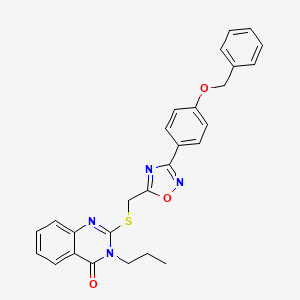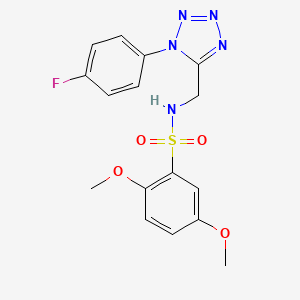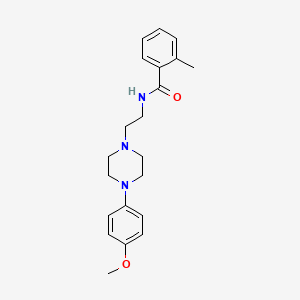
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide, also known as MPPC, is a chemical compound that has been studied for its potential application in scientific research. This compound is a pyrazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide is not fully understood, but studies have shown that it has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death. In addition, 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide.
Direcciones Futuras
There are several potential future directions for the study of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide. One potential direction is the development of new cancer therapies based on the inhibition of the enzymes targeted by 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide. Another potential direction is the study of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide in the treatment of inflammatory diseases. Further studies are also needed to determine the potential toxicity and safe dosage of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide.
Métodos De Síntesis
The synthesis of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide involves the reaction of 2-chloronicotinic acid with methylhydrazine to form 6-methyl-N-pyridin-2-ylpyrazine-2-carboxylic acid hydrazide. This compound is then converted to 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide by reacting it with acetic anhydride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been studied for its potential application in various fields of scientific research. One of the most promising applications of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide is in the field of cancer research. Studies have shown that 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-6-12-7-9(14-8)11(16)15-10-4-2-3-5-13-10/h2-7H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAMZHHKIKEBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2554713.png)
![N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2554714.png)


![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)

![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)